

# Synthesis and Structural Analysis of 2H-Chromene-3-carbothioamide: A Technical Guide

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## Compound of Interest

Compound Name: **2H-chromene-3-carbothioamide**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and a detailed structural analysis of **2H-chromene-3-carbothioamide**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a scientifically grounded approach based on established methodologies for analogous compounds.

## Proposed Synthesis of 2H-Chromene-3-carbothioamide

The synthesis of **2H-chromene-3-carbothioamide** can be envisioned through a two-step process, commencing with the well-established Knoevenagel condensation to form the chromene core, followed by the conversion of a nitrile intermediate to the target carbothioamide.

## Experimental Protocols

### Step 1: Synthesis of 2-imino-2H-chromene-3-carbonitrile

This step involves the base-catalyzed condensation of salicylaldehyde with malononitrile. The reaction proceeds via a Knoevenagel condensation followed by an intramolecular cyclization.

[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

- Materials:

- Salicylaldehyde
- Malononitrile
- Piperidine (catalyst)
- Ethanol (solvent)

- Procedure:

- Dissolve salicylaldehyde (1 equivalent) and malononitrile (1 equivalent) in ethanol in a round-bottom flask.
- Add a catalytic amount of piperidine (e.g., 0.1 equivalent) to the solution.
- Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, the product typically precipitates from the reaction mixture.
- Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 2-imino-2H-chromene-3-carbonitrile.

### Step 2: Proposed Synthesis of **2H-chromene-3-carbothioamide**

The conversion of the nitrile group in 2-imino-2H-chromene-3-carbonitrile to a carbothioamide can be attempted using a thionating agent. It is important to note that this reaction may also affect the imino group at the C2 position, potentially leading to a thioketone or other rearranged products. The following protocol is a general method that would require optimization and careful product characterization.

- Method A: Using Hydrogen Sulfide

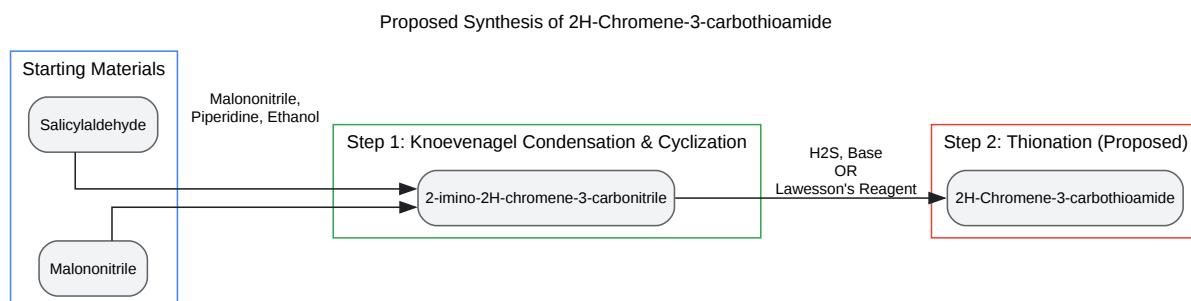
- Materials:

- 2-imino-2H-chromene-3-carbonitrile

- Hydrogen sulfide (gas or a suitable source like sodium hydrosulfide)[6][7][8][9][10]
- Pyridine or triethylamine (base)
- Ethanol or methanol (solvent)
- Procedure:
  - Dissolve 2-imino-2H-chromene-3-carbonitrile in a suitable solvent (e.g., ethanol) in a pressure-resistant vessel.
  - Add a base such as pyridine or triethylamine.
  - Saturate the solution with hydrogen sulfide gas or add a stoichiometric amount of a sulfide salt.
  - Seal the vessel and stir the reaction mixture at room temperature or with gentle heating.
  - Monitor the reaction by TLC.
  - Upon completion, carefully vent the excess hydrogen sulfide in a fume hood.
  - The product can be isolated by precipitation upon addition of water or by solvent evaporation followed by column chromatography.
- Method B: Using Lawesson's Reagent
  - Materials:
    - 2-imino-2H-chromene-3-carbonitrile
    - Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide)[11][12]
    - Anhydrous toluene or dioxane (solvent)
  - Procedure:

- Suspend 2-imino-2H-chromene-3-carbonitrile and Lawesson's reagent (0.5 equivalents) in anhydrous toluene in a round-bottom flask equipped with a reflux condenser.
- Heat the mixture to reflux and monitor the reaction by TLC.
- After the reaction is complete, cool the mixture to room temperature.
- Remove the solvent under reduced pressure.
- Purify the residue by column chromatography on silica gel to isolate the desired product.

## Synthesis Workflow Diagram



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Caption: Proposed two-step synthesis of **2H-chromene-3-carbothioamide**.

## Structural Analysis

As no direct structural data for **2H-chromene-3-carbothioamide** is readily available, this section provides representative data from closely related 2-imino-2H-chromene and other substituted chromene derivatives. This information serves as a predictive guide for the structural characterization of the target molecule.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table summarizes typical  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for the 2-imino-2H-chromene-3-carbonitrile core structure, which would be the precursor to our target molecule. The introduction of the carbothioamide group is expected to cause downfield shifts for the adjacent protons and carbons.

Table 1: Representative NMR Data for 2-imino-2H-chromene-3-carbonitrile Derivatives

Atom	$^1\text{H}$ Chemical Shift ( $\delta$ , ppm)	$^{13}\text{C}$ Chemical Shift ( $\delta$ , ppm)	Reference
H-4	7.5 - 8.3 (s)	140 - 145	[13][14]
Aromatic-H	6.9 - 7.8 (m)	115 - 135	[13][14]
Imino-NH	3.6 - 9.0 (br s)	-	[13][14]
C-2 (imino)	-	155 - 160	[15]
C-3 (cyano)	-	105 - 110	[15]
C-4	-	140 - 145	[15]
C-4a	-	118 - 122	[15]
Aromatic-C	-	115 - 155	[15]
CN	-	115 - 120	[15]

For **2H-chromene-3-carbothioamide**, the C=S carbon would be expected to appear in the range of 180-200 ppm in the  $^{13}\text{C}$  NMR spectrum. The protons of the thioamide group (-CSNH<sub>2</sub>) would likely appear as a broad singlet in the  $^1\text{H}$  NMR spectrum.

## Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying key functional groups.

Table 2: Expected IR Absorption Frequencies for **2H-Chromene-3-carbothioamide**

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Reference
N-H stretch (thioamide)	3300 - 3100	<a href="#">[16]</a>
C-H stretch (aromatic)	3100 - 3000	<a href="#">[16]</a>
C=N stretch (if imino form persists)	~1650	<a href="#">[16]</a>
C=C stretch (aromatic)	1600 - 1450	<a href="#">[16]</a>
C=S stretch (thioamide)	1200 - 1050	<a href="#">[11]</a>
C-O-C stretch (ether)	1250 - 1000	

## Mass Spectrometry (MS)

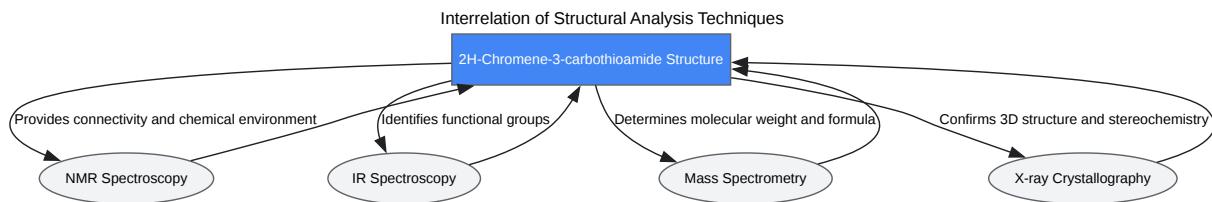
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **2H-chromene-3-carbothioamide** ( $C_{10}H_8N_2OS$ ), the expected molecular weight is approximately 204.25 g/mol. High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition. Fragmentation patterns of chromene derivatives often involve cleavage of the pyran ring and loss of small molecules like CO or HCN.[\[17\]](#)[\[18\]](#)[\[19\]](#)

## X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule. While no crystal structure for **2H-chromene-3-carbothioamide** has been reported, analysis of related chromene derivatives reveals that the chromene ring system is generally planar or nearly planar.[\[20\]](#)[\[21\]](#) The bond lengths and angles would be consistent with a delocalized  $\pi$ -system in the benzene ring and alternating single and double bonds in the pyran ring. The carbothioamide group would be expected to be coplanar with the chromene ring to maximize conjugation.

## Logical Relationships in Structural Analysis

The structural elucidation of **2H-chromene-3-carbothioamide** relies on the complementary information obtained from various analytical techniques.



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Caption: Logical workflow for the structural elucidation of a novel compound.

## Conclusion

This technical guide outlines a plausible synthetic pathway for **2H-chromene-3-carbothioamide** and provides a predictive framework for its structural analysis based on data from analogous compounds. The successful synthesis and characterization of this molecule will require careful experimental work and thorough analysis of the resulting data. The information presented here serves as a valuable resource for researchers embarking on the synthesis and study of novel chromene derivatives for potential applications in drug discovery and development.

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